molecular formula C6H12N2O4 B3381218 2-(2,3-Dihydroxypropyl)propanediamide CAS No. 2209-06-5

2-(2,3-Dihydroxypropyl)propanediamide

Cat. No.: B3381218
CAS No.: 2209-06-5
M. Wt: 176.17 g/mol
InChI Key: VPYKPLAXZXEZKH-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxypropyl)propanediamide, also known as 2-(2,3-Dihydroxypropyl)malonamide, is an organic compound with the molecular formula C6H12N2O4 and a molecular weight of 176.17 g/mol . This compound is supplied as a powder and should be stored at room temperature . Its structure features a propanediamide (malonamide) core, which is substituted with a 2,3-dihydroxypropyl group, making it a molecule of interest in various research and development contexts . Malonamide derivatives are valuable in chemical synthesis and material science, often serving as building blocks for more complex molecules or in the development of polymers. The presence of multiple amide groups and hydroxyl groups in its structure makes it a potential candidate for studying hydrogen bonding and molecular assembly. This product is intended for research and development purposes exclusively. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request specific technical data, including 'H NMR and LC-MS spectra, as well as certificates of analysis. This product is available in various bulk packaging options, including palletized pails and fiber or steel drums, and can be produced to high and ultra-high purity specifications upon request .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydroxypropyl)propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c7-5(11)4(6(8)12)1-3(10)2-9/h3-4,9-10H,1-2H2,(H2,7,11)(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYKPLAXZXEZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,3 Dihydroxypropyl Propanediamide and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.comresearchgate.net It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." amazonaws.comresearchgate.net For 2-(2,3-dihydroxypropyl)propanediamide, the primary retrosynthetic disconnections involve the amide bonds and the carbon-carbon bond at the α-position of the propanediamide core.

A primary disconnection strategy targets the two amide bonds, suggesting a synthesis from a malonic acid derivative and two equivalents of an aminopropanediol. This leads to two key synthons: a dicationic malonate equivalent and a 3-amino-1,2-propanediol (B146019) synthon. A logical real-world starting material for the amine component is 3-amino-1,2-propanediol. The malonic acid component could be malonic acid itself, or a more reactive derivative like malonyl chloride or a malonic ester.

A second strategic disconnection can be made at the C-C bond between the dihydroxypropyl group and the propanediamide backbone. This approach would involve the alkylation of a malonamide (B141969) enolate with a suitable electrophile containing the protected dihydroxypropyl moiety. This strategy offers flexibility in introducing the side chain at a later stage of the synthesis.

Direct Amidation and Condensation Pathways

The formation of the amide bonds is a cornerstone of the synthesis of this compound. Direct amidation and condensation reactions are the most straightforward methods to achieve this. mdpi.comresearchgate.nettaylorfrancis.com

Direct Acylation of Amines

Direct acylation involves the reaction of an amine with a carboxylic acid or its derivative. bohrium.com In the context of synthesizing this compound, this would typically involve the reaction of 3-amino-1,2-propanediol with a malonic acid derivative. The use of activating agents such as carbodiimides can facilitate the direct condensation of malonic acid with the amine. bohrium.com Alternatively, more reactive derivatives of malonic acid, such as malonyl chloride, can be employed for a more vigorous acylation. A scalable synthesis of a related compound, N,N′-bis(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide, utilizes the aminolysis of a methyl ester with 3-amino-1,2-propanediol, highlighting the feasibility of this approach. researchgate.netucsf.edu

Condensation Reactions with Malonic Acid Derivatives

Condensation reactions are a class of reactions where two molecules combine, often with the elimination of a small molecule like water. libretexts.orglibretexts.org The synthesis of the target molecule can be achieved through the condensation of malonic acid derivatives with 3-amino-1,2-propanediol. For instance, diethyl malonate can be condensed with the amine under conditions that favor amide formation. This reaction often requires heating and can be catalyzed by a base. The reactivity of the methylene (B1212753) group in malonic esters also allows for the introduction of the 2,3-dihydroxypropyl substituent prior to the amidation step.

Stereoselective Synthesis Approaches

The 2,3-dihydroxypropyl moiety of the target molecule contains a chiral center, making stereoselective synthesis a critical consideration for accessing enantiomerically pure forms. wikipedia.org

Chiral Auxiliaries and Reagents in Enantioselective Routes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnih.govosi.lv In the synthesis of this compound, a chiral auxiliary could be attached to the malonamide nitrogen or the propanediol (B1597323) precursor to direct the stereoselective formation of the C-C or C-N bonds. For example, pseudoephedrine and pseudoephenamine have been used as effective chiral auxiliaries in alkylation reactions to create chiral centers. nih.govorganic-chemistry.org After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product. The synthesis of chiral aldehydes and ketones can also be achieved using N-acyl chiral auxiliary derivatives. rsc.org

Biocatalytic Transformations and Enzymatic Resolution

The synthesis of this compound and its derivatives can be approached through environmentally benign biocatalytic methods, which often provide high selectivity under mild reaction conditions. researchgate.net Key enzymatic strategies include the use of nitrile hydratases and lipases for the formation of the amide functionalities and for the resolution of chiral intermediates.

Nitrile Hydratase-Mediated Synthesis:

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and specificity. thieme-connect.denih.gov This enzymatic reaction is a cornerstone of green chemistry, often proceeding at ambient temperatures and neutral pH, thus minimizing the formation of byproducts that can occur under the harsh conditions of chemical hydrolysis. researchgate.net The general reaction involves the conversion of a nitrile group (R-C≡N) to an amide (R-CONH₂). thieme-connect.de

For the synthesis of this compound, a precursor dinitrile, 2-(2,3-dihydroxypropyl)propanedinitrile, could theoretically be converted to the target diamide (B1670390) using a suitable nitrile hydratase. These enzymes are classified based on the metal ion in their active site, typically either cobalt (Co-type) or iron (Fe-type). nih.govtandfonline.com The choice of NHase is critical as it influences substrate specificity and reaction stability. nih.gov For instance, NHases from Rhodococcus species are widely studied and have been employed in the industrial production of acrylamide (B121943) and nicotinamide. nih.govtandfonline.com

The operational stability of nitrile hydratases can be a limiting factor, as some are unstable at temperatures above 20-30°C. nih.gov Immobilization techniques, such as the formation of cross-linked enzyme aggregates (CLEAs), have been shown to significantly enhance the stability of these enzymes. researchgate.net

Enzymatic Resolution using Lipases:

Lipases are versatile enzymes that can catalyze a variety of reactions, including esterification, transesterification, and aminolysis, often with high enantioselectivity. mdpi.com In the context of synthesizing chiral derivatives of this compound, lipases are invaluable for the kinetic resolution of racemic mixtures. mdpi.comnih.gov This is particularly relevant when the starting materials or intermediates possess stereocenters.

Kinetic resolution involves the selective reaction of one enantiomer from a racemic pair, leaving the other enantiomer unreacted. For example, in the synthesis of a chiral building block for a β-blocker, lipase (B570770) from Candida rugosa was used to selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the two enantiomers. nih.govmdpi.com A similar strategy could be applied to resolve a racemic precursor of this compound.

The efficiency of lipase-catalyzed resolutions is influenced by several factors, including the choice of lipase, the solvent, the acylating agent, and the reaction temperature. nih.govnih.gov Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are frequently used due to their high stability and reusability. nih.gov The use of non-aqueous solvents is common in these reactions to shift the equilibrium towards synthesis rather than hydrolysis. mdpi.comnih.gov

Table 1: Comparison of Biocatalytic Methods

Protecting Group Strategies for the Dihydroxyl Functionality

In the multi-step synthesis of complex molecules like this compound, the selective protection and deprotection of functional groups is a critical aspect. The dihydroxyl (vicinal diol) functionality of the 2,3-dihydroxypropyl moiety often requires protection to prevent unwanted side reactions during subsequent synthetic transformations, such as the formation of the propanediamide structure.

Common protecting groups for 1,2-diols include acetals and ketals, which are formed by reacting the diol with an aldehyde or a ketone, respectively, under acidic conditions. A widely used protecting group for this purpose is the acetonide group, formed by the reaction with acetone (B3395972). This reaction is typically reversible, and the protecting group can be removed under mild acidic aqueous conditions.

Another class of protecting groups for diols are silyl (B83357) ethers. The reactivity of the hydroxyl groups can be temporarily masked by converting them into silyl ethers, for example, by reaction with tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl). The choice of the silyl group influences the stability of the protected diol, with bulkier silyl groups generally offering greater stability. Deprotection is usually achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

In a synthetic route towards a related compound, N,N'-bis(2,3-dihydroxypropyl)-5-hydroxyacetamido-2,4,6-triiodoisophthalamide, the synthesis involved reactions at other parts of the molecule while the dihydroxypropyl groups were present, indicating that under certain reaction conditions, protection might not be necessary if the reagents used are selective for other functional groups. researchgate.net However, for more general and robust synthetic strategies, especially those involving strong nucleophiles or bases, protection of the diol is advisable.

Table 2: Common Protecting Groups for 1,2-Diols

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly integral to the design and optimization of synthetic routes for chemical compounds, including this compound. The goal is to develop processes that are more sustainable, safer, and have a reduced environmental impact.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which means designing synthetic routes where the maximum proportion of atoms from the starting materials is incorporated into the final product. Biocatalytic transformations, such as the nitrile hydratase-catalyzed hydration of a dinitrile to a diamide, are excellent examples of atom-economic reactions as they involve the addition of a water molecule. mdpi.com

Use of Renewable Feedstocks: While not directly detailed for this compound in the provided context, a green chemistry approach would favor the use of starting materials derived from renewable resources. The 2,3-dihydroxypropyl moiety, for instance, is structurally related to glycerol (B35011), a byproduct of biodiesel production. Exploring synthetic pathways that utilize such bio-based feedstocks would significantly enhance the green credentials of the synthesis.

Catalysis: The use of catalysts, particularly biocatalysts like enzymes, is a cornerstone of green chemistry. nih.gov Enzymes operate under mild conditions, reducing the energy consumption of the process. mdpi.com They are also highly selective, which minimizes the formation of byproducts and simplifies purification. researchgate.net Lipase-catalyzed reactions for kinetic resolution or amide synthesis are prime examples of this principle in action. nih.govmdpi.com The reusability of immobilized enzymes further contributes to waste reduction. researchgate.net

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure, as is common for many enzymatic processes, significantly reduces the energy requirements of a synthesis compared to traditional chemical methods that often require high temperatures and pressures. nih.govmdpi.com

By integrating these principles, the synthesis of this compound can be designed to be more environmentally friendly and economically viable.

Table 3: Application of Green Chemistry Principles

Chemical Reactivity and Derivatization Studies of 2 2,3 Dihydroxypropyl Propanediamide

Reactivity Profiles of Amide Bonds

The two primary amide functionalities of 2-(2,3-dihydroxypropyl)propanediamide are the sites of several key chemical transformations, including hydrolysis, transamidation, N-alkylation, and N-acylation. These reactions allow for the modification of the amide bonds, leading to a variety of derivatives with altered chemical and physical properties.

Hydrolysis and Transamidation Reactions

The hydrolysis of the amide bonds in this compound can be achieved under both acidic and alkaline conditions. Acid-catalyzed hydrolysis, typically carried out by heating with a dilute mineral acid like hydrochloric acid, results in the cleavage of the amide linkage to yield propanedioic acid (malonic acid) and 2-amino-1-(aminomethyl)propan-1,2-diol. escholarship.orgthieme-connect.comnih.gov The reaction proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. organic-chemistry.org

Under alkaline conditions, heating with an aqueous solution of a strong base, such as sodium hydroxide (B78521), also leads to amide bond cleavage. escholarship.org This process, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon, yields the corresponding carboxylate salt (disodium propanedioate) and releases ammonia (B1221849) along with 1-aminopropan-2,3-diol. escholarship.orgthieme-connect.com

Transamidation, the exchange of the amino group of an amide with another amine, is a more challenging transformation due to the inherent stability of the amide bond. rsc.org However, this reaction can be facilitated using various catalysts. For instance, metal catalysts such as zirconocene (B1252598) dichloride and nickel complexes have been shown to effectively catalyze the transamidation of primary amides. nih.govrsc.orgacs.orgrsc.orgnih.govnih.govsemanticscholar.org Additionally, metal-free catalysts like hydroxylamine (B1172632) hydrochloride and boric acid can also promote this transformation. utexas.edubath.ac.uk These reactions typically require elevated temperatures and can be used to introduce different alkyl or aryl substituents onto the amide nitrogen. nih.govrsc.org

ReactionConditionsProductsNotes
Acidic HydrolysisDilute HCl, heatPropanedioic acid + 2-amino-1-(aminomethyl)propan-1,2-diolCleavage of both amide bonds. escholarship.orgthieme-connect.com
Alkaline HydrolysisNaOH(aq), heatDisodium propanedioate + Ammonia + 1-aminopropan-2,3-diolFormation of carboxylate salt and ammonia. escholarship.org
Catalytic TransamidationAmine, Catalyst (e.g., Cp₂ZrCl₂, Ni complexes), heatN,N'-disubstituted this compoundAllows for the introduction of new N-substituents. nih.govrsc.orgacs.orgrsc.org

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the primary amide groups in this compound can be functionalized through N-alkylation and N-acylation reactions.

N-Alkylation typically requires the deprotonation of the amide N-H bond to form a more nucleophilic amidate anion, which can then react with an alkylating agent like an alkyl halide. stackexchange.com Strong bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed for this deprotonation. stackexchange.com An alternative, milder approach involves reductive amination, where the amide is reacted with an aldehyde or ketone in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.comharvard.eduepa.gov This method can lead to mono-N-alkylation under controlled conditions.

N-Acylation introduces an acyl group onto the amide nitrogen, forming an imide derivative. This can be achieved by reacting the compound with acylating agents such as acyl chlorides or acid anhydrides. researchgate.netmdpi.comresearchgate.net The reaction is often carried out in the presence of a non-nucleophilic base like pyridine, which serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst. organic-chemistry.org

ReactionReagentsTypical ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., Iodopropane)Strong base (e.g., NaH) in aprotic solvent (e.g., THF)N-Alkyl propanediamide derivative stackexchange.com
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)Weakly acidic to neutral pHN-Alkyl propanediamide derivative wikipedia.orgmasterorganicchemistry.com
N-AcylationAcyl chloride (e.g., Acetyl chloride)Base (e.g., Pyridine)N-Acyl propanediamide (imide) derivative organic-chemistry.org
N-AcylationAcid anhydride (B1165640) (e.g., Acetic anhydride)May be performed neat or in a solventN-Acyl propanediamide (imide) derivative researchgate.net

Transformations of the Dihydroxyl System

The 1,2-diol (vicinal diol) moiety of the 2,3-dihydroxypropyl side chain is a versatile functional group that can undergo a variety of transformations, including selective functionalization of the hydroxyl groups, oxidation and reduction reactions, and the formation of cyclic derivatives.

Selective Functionalization of Hydroxyl Groups (Esterification, Etherification)

The presence of both a primary (-CH₂OH) and a secondary (>CHOH) hydroxyl group allows for potential regioselective reactions.

Esterification , the reaction with a carboxylic acid or its derivative to form an ester, can be directed towards either hydroxyl group. Generally, the primary hydroxyl group is more sterically accessible and therefore reacts more readily, allowing for selective monoesterification under controlled conditions. This selectivity can be influenced by the choice of catalyst and reaction conditions.

Etherification , the formation of an ether linkage, can also be achieved with a degree of selectivity. For instance, in the tert-butylation of glycerol (B35011) (a structurally similar compound), the formation of ethers at the primary positions is generally favored. rsc.org The etherification of this compound with alkylating agents would be expected to show a similar preference for the primary hydroxyl group, especially with sterically demanding alkyl groups.

Oxidation and Reduction Chemistry

The dihydroxyl system can be subjected to various oxidation and reduction reactions.

Oxidation of the 1,2-diol can lead to different products depending on the oxidizing agent used. Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) cause oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl compounds. rsc.orgnih.gov In the case of this compound, this would lead to the formation of an aldehyde and formaldehyde (B43269). Milder oxidation, on the other hand, can selectively oxidize one of the hydroxyl groups without cleaving the C-C bond. thieme-connect.com For example, using certain catalytic systems, the secondary alcohol can be selectively oxidized to an α-hydroxy ketone. nih.govnih.govstanford.eduresearchgate.netorganic-chemistry.org Further oxidation can lead to a diketone. harvard.eduorganic-chemistry.org

Reduction of the diol to a deoxygenated product is a more challenging transformation. However, under certain conditions, such as catalytic hydrogenation or using specific reducing agents like borane (B79455) complexes, it may be possible to achieve partial or complete deoxygenation. organic-chemistry.orgharvard.edu

ReactionReagentConditionsMajor Product
Oxidative CleavagePeriodic acid (HIO₄)Aqueous or organic solventAldehyde and formaldehyde derivatives rsc.orgnih.gov
Selective OxidationManganese catalyst, H₂O₂Acetonitrile (B52724), 0°C to room temperatureα-Hydroxy ketone derivative researchgate.net
ReductionBorane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)Aprotic solvent (e.g., THF)Deoxygenated propanediamide derivative organic-chemistry.orgharvard.edu

Cyclic Derivative Formation (e.g., Ketal, Acetal)

The two adjacent hydroxyl groups of the diol moiety can readily react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals, respectively. benthamopen.compearson.com This reaction is often used as a method for protecting 1,2-diols during other chemical transformations. iosrjournals.org For example, reaction with acetone (B3395972) forms a derivative known as an acetonide (or isopropylidene ketal). wikipedia.orgbamu.ac.inresearchgate.net The formation of these cyclic derivatives is reversible and can be removed by treatment with aqueous acid. wikipedia.org

Another important class of cyclic derivatives are cyclic carbonates, which can be formed by the reaction of the 1,2-diol with carbon dioxide or its derivatives, often in the presence of a suitable catalyst. rsc.orgbenthamopen.comrsc.orgmdpi.commdpi.com

ReactionReagentsProductNotes
Acetonide formationAcetone, acid catalyst (e.g., cation exchange resin)Cyclic ketal (isopropylidene derivative)Commonly used as a protecting group for the diol. iosrjournals.orgwikipedia.org
Cyclic acetal (B89532) formationAldehyde (e.g., benzaldehyde), acid catalystCyclic acetalProtects the diol functionality. benthamopen.com
Cyclic carbonate formationCarbon dioxide, catalystCyclic carbonateRepresents a method for CO₂ utilization. rsc.orgrsc.org

Reactivity at the Propanediamide Backbone

The propanediamide backbone of this compound features two amide functionalities and a central methylene (B1212753) group. This arrangement offers several sites for chemical modification.

The amide groups are generally stable but can undergo characteristic reactions under specific conditions. The presence of two amide functionalities may allow for mono- or di-substitution, depending on the reaction stoichiometry and conditions.

One of the key features of the propanediamide structure is the methylene group flanked by two carbonyl groups. This positioning makes the protons on this carbon acidic, rendering it an "active methylene" group. This site is susceptible to deprotonation by a suitable base, forming a stabilized carbanion that can participate in various nucleophilic reactions.

Below is a table summarizing the expected reactivity at the propanediamide backbone:

Interactive Data Table: Predicted Reactivity of the Propanediamide Backbone
Reaction TypeReagents and ConditionsExpected ProductsNotes
Hydrolysis Acidic (e.g., H₃O⁺, heat) or basic (e.g., NaOH, heat) conditionsMalonic acid derivative and 3-aminopropane-1,2-diolAmide bonds are cleaved. The reaction is typically slow and requires forcing conditions.
Reduction Strong reducing agents (e.g., Lithium aluminum hydride (LiAlH₄))1,3-diaminopropane derivativeBoth amide carbonyls are reduced to methylene groups.
N-Alkylation Alkyl halides in the presence of a baseN-alkylated or N,N'-dialkylated propanediamide derivativesThe amide nitrogen acts as a nucleophile.
Reaction at Active Methylene Base (e.g., NaH, NaOEt) followed by an electrophile (e.g., alkyl halide, aldehyde)Substituted propanediamide at the central carbonThe active methylene group can be readily functionalized.

Detailed research on analogous malonamide (B141969) structures supports these predicted reactivities. For instance, the hydrolysis of amides is a well-documented process that can be catalyzed by either acid or base. Similarly, the reduction of amides to amines using powerful reducing agents like LiAlH₄ is a standard transformation in organic synthesis. The nucleophilicity of the amide nitrogen allows for alkylation, and the acidity of the central methylene protons in malonamides makes them valuable synthons for carbon-carbon bond formation.

Synthesis of Structural Analogues and Functional Derivatives

The synthesis of structural analogues and functional derivatives of this compound would likely involve modifications at the propanediamide backbone or the dihydroxypropyl side chain. Focusing on the propanediamide backbone, several synthetic strategies can be envisioned based on the reactivity profile discussed above.

The active methylene group provides a convenient handle for introducing a wide variety of substituents. Deprotonation followed by reaction with different electrophiles can lead to a diverse library of analogues with modified steric and electronic properties at the core of the molecule.

Furthermore, the amide nitrogens can be functionalized to generate N-substituted derivatives. This could be achieved through direct alkylation or through more complex multi-step sequences. The synthesis of such derivatives could be valuable for structure-activity relationship (SAR) studies in various contexts.

The following interactive table outlines potential synthetic routes to analogues and derivatives:

Interactive Data Table: Synthetic Pathways to Structural Analogues and Derivatives
Derivative TypeSynthetic ApproachKey ReagentsPotential Functional Groups Introduced
C-Substituted Analogues Alkylation of the active methylene groupBase (e.g., NaH), Alkyl halide (R-X)Alkyl, aryl, or other organic moieties
C-Acylated Derivatives Acylation of the active methylene groupBase (e.g., NaH), Acyl chloride (RCOCl)Acyl groups
N-Substituted Analogues N-alkylation of the amideBase (e.g., K₂CO₃), Alkyl halide (R-X)Alkyl or substituted alkyl groups on the nitrogen atoms
Heterocyclic Derivatives Condensation reactions with bifunctional reagentsReagents like hydrazine (B178648) or hydroxylamineFormation of pyrazolidine-dione or isoxazolidine-dione rings

The synthesis of malonamide derivatives is a topic of interest in medicinal chemistry, as these scaffolds are present in various biologically active molecules. Multicomponent reactions have also been employed for the efficient one-pot synthesis of complex malonamide derivatives. These advanced synthetic methodologies could potentially be adapted for the derivatization of this compound.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the atomic arrangement within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Primary Structural Assignment

One-dimensional ¹H and ¹³C NMR are the initial and most crucial steps in piecing together the molecular puzzle of 2-(2,3-Dihydroxypropyl)propanediamide. By analyzing the chemical shifts, multiplicities, and integrations of the signals, a comprehensive picture of the proton and carbon environments can be established.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The expected chemical shifts for this compound are influenced by the electronegative oxygen and nitrogen atoms of the diol and amide functional groups, which tend to deshield adjacent protons, shifting their signals downfield. oregonstate.edulibretexts.orgmsu.edu

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-1~3.4-3.6m2H
H-2~3.8-4.0m1H
H-3~1.8-2.0m2H
H-4~2.5-2.7t1H
-OH~4.5-5.5br s2H
-NH₂~7.0-8.0br s4H

Note: Chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm) and can vary based on solvent and concentration. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad).

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In broadband decoupled spectra, each unique carbon atom typically appears as a single peak. docbrown.infoacs.orgchemconnections.org The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1~63-65
C-2~70-72
C-3~35-37
C-4~40-42
C=O~175-178

Note: The carbonyl carbons of the amide groups are significantly deshielded and appear at the downfield end of the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational information, 2D NMR experiments are indispensable for establishing the precise connectivity between atoms and elucidating the stereochemistry of this compound.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com Cross-peaks in the COSY spectrum would confirm the connectivity within the propanediamide backbone and the dihydroxypropyl side chain. For instance, correlations would be expected between the protons on C-1 and C-2, and between the protons on C-3 and C-4.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This powerful technique allows for the unambiguous assignment of each carbon signal to its attached proton(s), confirming the assignments made from the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is crucial for identifying quaternary carbons (which have no attached protons and are therefore absent in the HSQC spectrum) and for piecing together the molecular fragments. For example, HMBC would show correlations from the amide protons to the carbonyl carbons.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformational preferences of the molecule in solution.

Interactive Data Table: Expected 2D NMR Correlations

ExperimentCorrelated NucleiInformation Gained
COSY ¹H - ¹HProton-proton coupling networks, confirming adjacent protons.
HSQC ¹H - ¹³C (¹J)Direct one-bond proton-carbon correlations.
HMBC ¹H - ¹³C (²J, ³J)Long-range (2-3 bond) proton-carbon correlations, establishing connectivity between functional groups.
NOESY ¹H - ¹H (through space)Spatial proximity of protons, aiding in stereochemical and conformational analysis.

Solid-State NMR for Polymorphic Analysis

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. nih.govresearchgate.net By analyzing the differences in chemical shifts and relaxation times, ssNMR can identify and quantify the different polymorphic forms of this compound that may exist. rsc.org This is particularly important in pharmaceutical and materials science applications where the specific crystalline form can impact performance.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying the key structural motifs in this compound. vscht.czmsu.edulibretexts.org

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amide groups, respectively, typically appearing as broad bands in the region of 3500-3200 cm⁻¹. The C=O stretching of the amide groups would produce a strong, sharp absorption band around 1650 cm⁻¹. nih.gov C-H stretching and bending vibrations from the alkyl chain would also be present. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (hydroxyl)Stretching3500 - 3200Strong, Broad
N-H (amide)Stretching3400 - 3200Medium, Broad
C-H (alkyl)Stretching3000 - 2850Medium
C=O (amide)Stretching~1650Strong
N-H (amide)Bending~1600Medium
C-O (hydroxyl)Stretching1260 - 1000Medium

Raman Spectroscopy for Molecular Vibrational Modes and Symmetry

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. Therefore, bonds that are weakly active in the IR spectrum may show strong signals in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon backbone and could provide additional insights into the molecular symmetry and conformation. nist.govnist.gov

Scientific Article on this compound Forthcoming Pending Availability of Research Data

Efforts to compile a detailed scientific article on the chemical compound this compound are currently impeded by a lack of available research data. A thorough search of scientific literature and databases has revealed no specific studies on the advanced spectroscopic characterization of this particular molecule.

The planned article was slated to provide an in-depth analysis of the compound's structural elucidation through a variety of advanced methodologies. The intended structure of the article, as outlined in the initial request, was to include a comprehensive examination of its characterization using mass spectrometry and X-ray crystallography.

The proposed sections on Mass Spectrometry (MS) were designed to detail the application of High-Resolution Mass Spectrometry (HRMS) for the precise determination of the compound's exact mass. This technique is crucial for confirming the elemental composition of a molecule with a high degree of accuracy. Furthermore, a subsection was dedicated to Tandem Mass Spectrometry (MS/MS), a powerful tool used to analyze the fragmentation pathways of ions, which provides valuable insights into the compound's structure and bonding.

Similarly, the section on X-ray Crystallography was intended to discuss the determination of the single-crystal structure of this compound. This would have encompassed the elucidation of its three-dimensional molecular conformation and chirality, offering a definitive view of the spatial arrangement of its atoms. An additional subsection was planned to analyze the intermolecular interactions and crystal packing, which are fundamental to understanding the solid-state properties of the compound.

Unfortunately, the foundational experimental data required to populate these sections—such as exact mass measurements, fragmentation patterns, and crystallographic data—are not present in the currently accessible scientific record. Without such primary data, the generation of a scientifically accurate and informative article focusing solely on this compound is not feasible.

Further research and publication of experimental findings on this compound are necessary before a comprehensive and authoritative article on its spectroscopic characterization can be written.

Computational and Theoretical Investigations of 2 2,3 Dihydroxypropyl Propanediamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure, energy, and spectroscopic properties of molecules. These methods, had they been applied to 2-(2,3-dihydroxypropyl)propanediamide, would provide significant insights.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govnih.govchemrxiv.org For a molecule like this compound, DFT calculations could determine key parameters such as optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and the distribution of electron density. This information is crucial for understanding the molecule's reactivity and stability. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity. mdpi.com Thermodynamic properties like the enthalpy of formation could also be calculated, providing insights into the compound's energetic stability. mdpi.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. For this compound, high-accuracy ab initio calculations would be invaluable for benchmarking results from less computationally expensive methods and for obtaining precise values for properties like bond energies and reaction barriers.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structure validation. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in its optimized geometry. Comparing these predicted shifts with experimental NMR spectra would help in the definitive assignment of signals to specific atoms within the molecule. researchgate.net

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemistry methods. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. For this compound, a theoretical vibrational analysis would predict the wavenumbers and intensities of its fundamental vibrational modes, aiding in the interpretation of experimental IR and Raman spectra. mdpi.com

A hypothetical data table for predicted vs. experimental spectroscopic data is shown below.

Spectroscopic ParameterPredicted Value (Theoretical)Experimental Value
¹H NMR Chemical Shift (ppm)
-OH (C2)Data not availableData not available
-OH (C3)Data not availableData not available
-CH (C2)Data not availableData not available
-CH₂ (C1')Data not availableData not available
¹³C NMR Chemical Shift (ppm)
C=O (Amide)Data not availableData not available
C2 (CH-OH)Data not availableData not available
C3 (CH₂-OH)Data not availableData not available
IR Absorption (cm⁻¹)
O-H StretchData not availableData not available
N-H StretchData not availableData not available
C=O StretchData not availableData not available

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. springernature.com These simulations provide a detailed view of conformational dynamics and interactions with the environment.

Conformational Flexibility and Dynamics in Solution

Due to the presence of several single bonds, the this compound molecule is expected to be flexible. Molecular dynamics simulations could explore the conformational landscape of this molecule in a solution, identifying the most stable conformers and the energy barriers between them. mdpi.comresearchgate.net This is particularly important for understanding how the molecule's shape influences its properties and interactions. The analysis of vicinal coupling constants from NMR spectroscopy can experimentally determine conformational preferences. nih.gov

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent. researchgate.net MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations would reveal details about the hydrogen bonding network between the dihydroxypropyl group and water, as well as how the solvent affects the conformational equilibrium of the molecule. mdpi.com The Conductor-like Polarizable Continuum Model (C-PCM) is one approach to model solvent effects in quantum chemical calculations. mdpi.com

A hypothetical data table summarizing potential MD simulation findings is presented below.

PropertyFinding in Aqueous Solution
Dominant Conformer(s) Data not available
Hydrogen Bonding Data not available
Radius of Gyration Data not available
Solvent Accessible Surface Area Data not available

Reaction Mechanism Elucidation and Transition State Analysis

The elucidation of reaction mechanisms through computational methods provides deep insights into the formation, stability, and reactivity of a chemical compound. For a molecule such as this compound, theoretical studies would be instrumental in understanding its synthesis and potential degradation pathways.

Detailed Research Findings:

While no specific studies on the reaction mechanism of this compound were found, a typical computational approach would involve the use of quantum mechanics (QM) methods, such as Density Functional Theory (DFT). Researchers would model the potential reactants and map out the potential energy surface of the reaction leading to the formation of the propanediamide. This would involve identifying the transition state structures, which are the highest energy points along the reaction coordinate.

The analysis of the transition state provides critical information about the energy barrier of the reaction, which is directly related to the reaction rate. By calculating the vibrational frequencies of the transition state structure, a single imaginary frequency would confirm it as a true saddle point on the potential energy surface.

In Silico Screening and Structure-Activity Relationship (SAR) Studies

In silico screening and Structure-Activity Relationship (SAR) studies are pivotal in the early stages of drug discovery and materials science for identifying promising candidate molecules and optimizing their properties.

In Silico Screening:

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. Had this compound been identified as a potential therapeutic agent, it would likely be subjected to virtual screening against various protein targets. Molecular docking simulations would be a key component of this process, predicting the binding affinity and mode of interaction between the compound and a target protein. nih.gov

Structure-Activity Relationship (SAR) Studies:

SAR studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.commdpi.com For this compound, a SAR study would involve synthesizing and testing a series of analogues where different parts of the molecule are systematically modified. nih.gov For example, the hydroxyl groups could be esterified, or the amide groups could be substituted.

Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), can be employed to build predictive models based on the experimental data. mdpi.com These models help in identifying the key structural features responsible for the observed activity and guide the design of new, more potent compounds. chemrxiv.org

The following table outlines hypothetical parameters that would be considered in a 3D-QSAR study of this compound analogues.

Structural Modification Predicted Effect on Activity Rationale
Esterification of hydroxyl groupsDecreaseMay disrupt hydrogen bonding interactions with the target.
Alkylation of amide nitrogenVariableCould enhance or decrease activity depending on steric and electronic effects.
Isomeric form (R vs. S at C2)Significant DifferenceStereochemistry is often crucial for specific binding to a chiral target like a protein.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of 2-(2,3-Dihydroxypropyl)propanediamide from complex mixtures. The choice of chromatographic technique is contingent on the sample matrix and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and polar compounds. The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters to achieve adequate retention, resolution, and peak shape. nih.govresearchgate.net

The selection of the stationary phase is critical. Due to the polar nature of the analyte, several column chemistries could be considered. A standard C18 column might be employed in reversed-phase mode, but the high polarity of the compound may lead to poor retention. Therefore, alternative stationary phases such as those with embedded polar groups or hydrophilic interaction liquid chromatography (HILIC) columns would likely provide better results. HILIC is particularly well-suited for the retention of highly polar compounds that are not well-retained in reversed-phase chromatography. polymersolutions.com

The mobile phase composition is another crucial factor. In reversed-phase HPLC, a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. nih.gov To enhance retention and improve peak shape for a polar compound like this compound, the aqueous component of the mobile phase could be buffered to control the ionization state of the molecule. In HILIC mode, the mobile phase would consist of a high percentage of a non-polar solvent (like acetonitrile) and a smaller amount of an aqueous or polar solvent. nih.gov

A design of experiments (DoE) approach can be systematically used to optimize factors such as mobile phase composition, pH, column temperature, and flow rate to achieve the desired chromatographic performance. nih.gov Detection could be accomplished using a UV detector if the compound possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column HILIC (e.g., Zwitterionic or Amide-based)
Mobile Phase A: Acetonitrile, B: 10 mM Ammonium Acetate in Water
Gradient 95% A to 60% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector ELSD or CAD

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. polymersolutions.com Due to the low volatility of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the polar hydroxyl and amide groups into less polar, more volatile functional groups. youtube.com

A common derivatization technique for polyhydroxylated compounds is silylation. researchgate.net This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the hydroxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. youtube.com This process significantly increases the volatility and thermal stability of the compound, making it amenable to GC analysis. nih.govomicsonline.org

The derivatized sample is then injected into the GC, where it is separated on a capillary column. The choice of the stationary phase for the GC column would typically be a mid-polarity phase, such as one containing a percentage of phenyl or cyanopropyl functional groups, to achieve good separation of the silylated derivative from other components in the sample.

Table 2: Typical GC Conditions for the Analysis of Silylated this compound

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org SFC is often considered a "green" alternative to HPLC as it significantly reduces the consumption of organic solvents. nih.gov It is particularly well-suited for the separation of polar compounds and chiral molecules. chromatographytoday.comchromatographyonline.com

For the analysis of a polar compound like this compound, a polar co-solvent, such as methanol or ethanol, would be added to the supercritical CO2 mobile phase to increase its elution strength. rsc.org The separation would be performed on a packed column, similar to those used in HPLC, with a variety of stationary phases available to optimize the separation. wikipedia.org The low viscosity of the supercritical fluid mobile phase allows for high flow rates and fast analysis times. chromatographytoday.com

Table 3: Example SFC Method Parameters for this compound Separation

ParameterCondition
Column Polar stationary phase (e.g., Diol, Amino)
Mobile Phase Supercritical CO2 with a Methanol gradient (5% to 40%)
Flow Rate 3 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detector UV or ELSD

Coupled Analytical Techniques

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the quantification and structural elucidation of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. polymersolutions.com This technique is ideal for the analysis of polar, non-volatile compounds like this compound in complex matrices. chromatographyonline.com

Following separation by HPLC, the analyte is introduced into the mass spectrometer source, where it is ionized. Electrospray ionization (ESI) is a common ionization technique for polar molecules and would be well-suited for this compound. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing highly selective detection. nih.gov

For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode to monitor for the specific m/z of the target analyte, or in multiple reaction monitoring (MRM) mode on a tandem mass spectrometer for even greater selectivity and sensitivity. chromatographyonline.com High-resolution mass spectrometry (HRMS), such as with an Orbitrap or time-of-flight (TOF) analyzer, can provide accurate mass measurements, which aids in the confirmation of the elemental composition of the analyte and its fragments. nih.gov

Table 4: Representative LC-MS Parameters for the Analysis of this compound

ParameterCondition
LC System UHPLC with a HILIC column
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole or Orbitrap
Scan Mode Full Scan for identification, MRM for quantification
Capillary Voltage 3.5 kV
Source Temperature 120 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile compounds. polymersolutions.com As with GC analysis, this compound would require derivatization, typically silylation, prior to analysis by GC-MS. nih.gov

After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (if stable enough) and a series of fragment ions that create a unique "fingerprint" for the compound. researchgate.net This fragmentation pattern is highly reproducible and can be compared to spectral libraries for confident identification. nih.gov

For quantitative analysis, GC-MS can be operated in SIM mode, monitoring characteristic ions of the silylated derivative, which provides excellent sensitivity and selectivity. nih.gov

Table 5: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterCondition
Derivatization Silylation with MSTFA
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50-550
Source Temperature 230 °C

Capillary Electrophoresis (CE) for Purity and Separation

Capillary Electrophoresis (CE) is a family of high-resolution analytical techniques used to separate ions based on their electrophoretic mobility with the use of an applied voltage. osti.gov The most widely used form, Capillary Zone Electrophoresis (CZE), separates analytes within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov

The separation in CZE is based on differences in the charge-to-size ratio of the analytes. nih.gov When a voltage is applied across the capillary, charged species migrate towards the electrode of opposite charge. A key phenomenon in CZE is the electroosmotic flow (EOF), which is the bulk flow of the BGE that is generated inside the capillary and typically moves towards the cathode. ufmg.br This flow is strong enough to carry positive, neutral, and even negative analytes past the detector, allowing for the analysis of a wide range of molecules in a single run. mdpi.com

For a neutral compound like this compound, separation from potential impurities would rely on its movement with the EOF. mdpi.com Any charged impurities would separate from the main compound peak based on their own electrophoretic mobility. The high efficiency of CE, often generating hundreds of thousands of theoretical plates, allows for excellent resolution of closely related substances, making it a powerful tool for purity assessment. osti.gov

The conditions for a CZE method can be systematically optimized. Key parameters include the composition and pH of the BGE, the applied voltage, and the capillary temperature. nih.gov For small polar molecules, a simple buffer system is often effective.

Table 1: Representative Capillary Zone Electrophoresis (CZE) Parameters for Analysis This interactive table outlines typical starting parameters for developing a CZE method for the purity analysis of small, polar, neutral compounds like this compound, based on established methodologies for similar analytes. nih.gov

ParameterValue/TypePurpose
Instrument Commercial CE SystemProvides stable voltage, temperature control, and detection.
Capillary Fused SilicaStandard capillary material; provides the surface for EOF generation.
Dimensions 50 µm i.d., ~50-60 cm total lengthCommon dimensions balancing sample load with efficiency.
Background Electrolyte (BGE) 20-50 mM Sodium TetraborateA common buffer that provides good buffering capacity and generates a stable EOF. nih.gov
BGE pH 9.0 - 10.5At high pH, the silanol (B1196071) groups on the capillary wall are fully ionized, ensuring a robust EOF. nih.gov
Applied Voltage 15 - 25 kVHigher voltage generally leads to faster analysis times and sharper peaks. nih.gov
Temperature 20 - 25 °CControlled temperature ensures reproducible migration times. nih.gov
Injection Hydrodynamic (Pressure)A simple and reproducible way to introduce a small plug of the sample.
Detection Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths; low UV (e.g., < 220 nm) would be required. ufmg.brnih.gov

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometry measures the amount of light absorbed by a chemical substance at a specific wavelength. For direct detection using UV-Visible spectrophotometry, a molecule must contain a chromophore—a part of the molecule that absorbs light. The structure of this compound, consisting of aliphatic hydroxyl and amide groups, lacks a significant chromophore in the standard UV-Vis range (220-800 nm). The amide bonds would only absorb strongly in the far-UV region (below 220 nm), where interference from many common solvents and buffers can be problematic.

While direct quantification via UV-Vis spectrophotometry is challenging, indirect methods can be employed. These methods involve reacting the analyte with a chromogenic reagent to produce a colored product that can be easily measured. For instance, general methods involving the reaction of an analyte with a colored radical species, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), can be used. mdpi.com The reaction of an analyte with the violet-colored DPPH leads to a decrease in absorbance, which can be correlated to the analyte's concentration. mdpi.com

Electrochemical methods offer a highly sensitive alternative for detecting electroactive compounds. These techniques measure the change in an electrical signal (like current or potential) resulting from a chemical reaction at an electrode surface. nih.gov For a molecule like this compound, which is not strongly electroactive in its native state, detection typically requires the use of chemically modified electrodes (CMEs).

Voltammetric techniques, such as cyclic voltammetry (CV) or square wave voltammetry (SWV), are often used. nih.gov SWV is particularly noted for its high sensitivity and speed. nih.gov The electrode surface can be modified to facilitate the oxidation or reduction of the target analyte. For example, the diol groups in this compound could potentially be targeted. Boronic acid derivatives immobilized on an electrode surface are known to form reversible covalent bonds with diols, which can be used as a recognition mechanism for electrochemical sensing of sugars and other polyols. mdpi.com

Furthermore, the amide groups could be targeted. Electrodes modified with materials like functionalized multi-walled carbon nanotubes (MWCNTs) have been shown to enhance the electrochemical signal for amine- or amide-containing drugs, providing a platform for highly sensitive detection with low detection limits. nih.gov

Table 2: Overview of Detection Methodologies This interactive table summarizes the principles and applicability of spectrophotometric and electrochemical methods for the analysis of this compound.

Method TypeTechniquePrincipleApplicability to Compound
Spectrophotometric Direct UV-VisMeasures intrinsic light absorption by molecular chromophores.Low; lacks a strong chromophore, requiring detection in the far-UV range (<220 nm).
Indirect UV-VisAnalyte reacts with a colored reagent (e.g., DPPH), causing a measurable color change. mdpi.comFeasible; provides a pathway for quantification if a suitable reaction is established.
Electrochemical Voltammetry at CMEsA chemically modified electrode (CME) facilitates the oxidation/reduction of the analyte, generating a current. nih.govHigh potential; diol or amide groups can be targeted by specific electrode modifiers (e.g., boronic acids, fMWCNTs). nih.govmdpi.com
Impedance Spectroscopy (EIS)Measures the change in impedance at the electrode surface upon analyte binding. nih.govFeasible; binding of the analyte to a functionalized electrode would alter the interfacial properties.

Molecular Interactions and Recognition at the Biophysical and Chemical Interface

Metal Ion Chelation and Coordination Chemistry

Chelation is an equilibrium reaction between a metal ion and a complexing agent, resulting in a stable, ring-like structure that incorporates the metal ion. beloit.edu The effectiveness of a chelating agent is determined by the stability of the bonds it forms with the metal ion. beloit.edu The presence of oxygen and nitrogen donor atoms in the hydroxyl and amide groups of 2-(2,3-Dihydroxypropyl)propanediamide suggests its capability to act as a chelating agent for various metal ions. dalalinstitute.comresearchgate.net

Ligands based on the propanediamine backbone, a core component of the target molecule's structure, have been studied for their coordination properties. For instance, N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine is a flexible ligand that can form stable complexes with d- and f-electron ions like copper(II) and lanthanides. nih.govrsc.orgresearchgate.net The design of such ligands, often involving Schiff base condensation, highlights how modifications to the basic propanediamine structure can be used to create selective and stable metal complexes for applications in catalysis and materials science. nih.govresearchgate.net The ability of chelating agents to form stable complexes is also critical in biomedical applications, such as in the composition of contrast media or drugs that target metal-dependent biological processes. veeprho.comnih.gov

The stability of a metal complex is quantified by its stability constant (log β), with higher values indicating a more stable complex. scispace.comresearchgate.net This stability is influenced by both thermodynamic and kinetic factors. scispace.comresearchgate.net While thermodynamically unstable complexes may persist for extended periods due to kinetic inertness, thermodynamically stable complexes can be kinetically labile, meaning they exchange ligands rapidly. scispace.com

The table below shows stability constants for complexes of related diamine ligands, illustrating the influence of the ligand structure on complex stability.

Metal IonLigandLog β (Stoichiometry)Solvent
Calcium(II)1,2-Ethylenediamine4.69 (1:1)Acetonitrile (B52724)
Calcium(II)1,3-Propanediamine5.25 (1:1)Acetonitrile
Calcium(II)1,4-Butanediamine4.07 (1:1)Acetonitrile
Copper(II)Propanedioic acid-Aqueous
Nickel(II)Propanedioic acid-Aqueous

This table presents data for related ligands to infer potential properties of this compound. Data derived from multiple sources. scispace.comresearchgate.net

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular assembly refers to the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. rsc.orgnih.gov These interactions are fundamental to the creation of complex and functional chemical systems. rsc.org Given its multiple hydrogen bond donors and acceptors, this compound has a high potential to engage in self-assembly to form extended one-, two-, or three-dimensional networks. nih.govresearchgate.net

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. nih.govescholarship.org This encapsulation can dramatically alter the guest's properties and reactivity. escholarship.orgrsc.org While there are no specific studies detailing this compound acting as either a host or a guest, its flexible structure and hydrogen-bonding capabilities are prerequisites for such interactions. For example, complex cage-like hosts can encapsulate amide guests, influencing their hydrolysis rates. rsc.org Similarly, carbon nanohoops can act as hosts for guests like fullerene (C60), with binding driven by van der Waals forces and charge transfer interactions. nih.govrsc.org The formation of such complexes can even be used to reduce the toxicity of a guest molecule. nih.gov

Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are the primary forces driving the molecular recognition and assembly processes discussed above. nih.gov For this compound, the most significant of these are hydrogen bonds.

The molecule possesses six hydrogen bond donors (two from the hydroxyl groups and four from the two amide groups) and six hydrogen bond acceptors (four oxygen atoms and two nitrogen atoms), as indicated by its computed properties. nih.gov This abundance of donor and acceptor sites allows for the formation of extensive and robust hydrogen-bonded networks. A study of a structurally similar compound, N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide, revealed a three-dimensional supramolecular framework constructed from four strong hydrogen bonds. nih.gov Likewise, studies on other polyhydroxy compounds, such as 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, show how just three O-H···O hydrogen bonds can generate a complex three-dimensional structure. researchgate.net The strength and geometry of these hydrogen bonds can be investigated using spectroscopic techniques and quantum chemical calculations, which can reveal details about bond lengths and the degree of proton sharing. frontiersin.orgmdpi.com

π-π stacking is another important non-covalent interaction, but it is limited to molecules containing aromatic rings. As this compound is an aliphatic compound lacking any aromatic systems, π-π stacking interactions are not a feature of its chemistry.

Biochemical and Biomolecular Recognition Studies (excluding clinical)

The ability of a molecule to interact with biological macromolecules like proteins is the foundation of its biochemical activity. These interactions are governed by the same non-covalent forces, such as hydrogen bonding and hydrophobic interactions, that dictate its broader chemical behavior. nih.gov

There are currently no specific enzyme-substrate or enzyme-inhibitor binding studies available in the reviewed scientific literature for this compound.

However, the principles of such interactions are well-established. For a molecule to act as a substrate or inhibitor, it must fit into the active site of an enzyme and form specific non-covalent bonds with key amino acid residues. nih.gov The design of enzyme inhibitors often relies on creating molecules that mimic the transition state of the natural substrate or bind irreversibly to the active site. The chelation of metal ions is a known mechanism of enzyme inhibition, as many enzymes require a metal cofactor for their activity. nih.gov For example, propanedioic acid (malonic acid) is a classic example of a competitive inhibitor for the enzyme succinate (B1194679) dehydrogenase in the electron transport chain. researchgate.net Given its structural components, it is conceivable that this compound could interact with enzymes, but specific targets and binding affinities have not been reported.

Interaction with DNA/RNA (e.g., as a nucleic acid delivery vector)

While direct studies on "this compound" as a nucleic acid delivery vector are not prevalent in the reviewed scientific literature, significant research has been conducted on polymers incorporating the 2,3-dihydroxypropyl moiety. These studies offer valuable insights into the potential role of this functional group in the interaction with DNA and RNA.

A notable area of research involves the modification of branched polyethylenimine (bPEI), a well-known gene delivery agent, with 2,3-dihydroxypropyl groups. nih.gov The resulting polymers, termed 2,3-dihydroxypropyl-grafted-polyethylenimines (DHP-g-P), have been synthesized by reacting bPEI with glycidol (B123203) (2,3-epoxy-1-propanol). nih.gov This modification is pursued to mitigate the charge-associated toxicity of bPEI, which has limited its applications in vivo. nih.gov

The grafting of 2,3-dihydroxypropyl groups onto the polyethylenimine backbone has been shown to significantly enhance the biocompatibility of the polymer. nih.gov These modified polymers can interact with negatively charged plasmid DNA (pDNA) to form stable complexes, a crucial step for nucleic acid delivery. nih.gov Research has demonstrated that these DHP-g-P/pDNA complexes are nano-sized particles with a positive surface charge, which is a key factor for efficient interaction with negatively charged cell membranes. nih.gov

The formation of these complexes is a prerequisite for the successful transport of nucleic acids into cells. A study on DHP-g-P polymers revealed that they formed complexes with pDNA in the size range of approximately 171-190 nm and exhibited a zeta potential of about +33 to +39 mV. nih.gov The introduction of the 2,3-dihydroxypropyl groups also led to improved DNA release properties compared to the unmodified bPEI. nih.gov

Furthermore, the transfection efficiency of these modified polymers has been shown to be superior to that of native bPEI and several commercial transfection reagents. nih.gov For instance, one formulation, DHP-g-P25/DNA, demonstrated approximately 2.7 times higher green fluorescent protein (GFP) expression than bPEI. nih.gov Flow cytometry analysis further confirmed the effectiveness, with the DHP-g-P25/DNA system mediating gene expression in about 51% of cells. nih.gov This enhanced efficiency is partly attributed to the formation of a looser complex, which facilitates the efficient release of pDNA into the nucleus for transcription. nih.gov

In addition to plasmid DNA, these polymers have also shown potential for the delivery of small interfering RNA (siRNA). Sequential delivery of GFP-specific siRNA using a DHP-g-P system resulted in a significant suppression of the target gene. nih.gov

The data from these studies underscore the potential utility of the 2,3-dihydroxypropyl functional group in the design of effective and less toxic vectors for nucleic acid delivery.

Interactive Data Table: Characteristics of DHP-g-P/pDNA Complexes

Polymer FormulationComplex Size (nm)Zeta Potential (mV)Gene Transfection Efficiency (vs. bPEI)
DHP-g-P/pDNA~171-190+33 to +39-
DHP-g-P25/DNA--~2.7-fold higher

Protein Binding and Conformational Changes

A comprehensive review of the available scientific literature did not yield specific research findings on the direct binding of "this compound" to proteins or any resulting conformational changes. While the broader field of protein-ligand interactions is vast, and studies on molecules with amide functionalities exist, there is no specific data currently available for the title compound. Therefore, a detailed analysis of its protein binding profile and the induction of conformational changes cannot be provided at this time.

Potential Non Clinical Applications and Contributions to Materials Science

Role as Synthetic Intermediates for Complex Molecule Construction

The structure of "2-(2,3-Dihydroxypropyl)propanediamide" lends itself to being a valuable intermediate in the synthesis of more complex molecules. The two amide functionalities and the vicinal diol offer multiple reaction sites. The synthesis of amides can be achieved through various methods, including the reaction of carboxylic acids with amines, often facilitated by coupling agents, or by the aminolysis of esters. organic-chemistry.orgyoutube.comlibretexts.org The diol group can be introduced by the dihydroxylation of an appropriate alkene precursor.

The presence of both nucleophilic (amines, hydroxyls) and potentially electrophilic (activated carbonyls) precursors allows for a variety of chemical transformations. For instance, the hydroxyl groups can be further functionalized to introduce other chemical moieties, or the entire molecule can be incorporated into a larger framework. The synthesis of functionalized proline derivatives, for example, demonstrates the utility of cascade reactions involving multiple functional groups to build complex heterocyclic structures. mdpi.com

Applications in Homogeneous and Heterogeneous Catalysis

The molecular architecture of "this compound" suggests its potential utility in the field of catalysis, both in organocatalytic systems and as a ligand for transition metal-catalyzed reactions.

Amide-based bifunctional organocatalysts have gained significant attention in asymmetric synthesis. rsc.org The amide groups in "this compound" could participate in hydrogen bonding interactions with substrates, thereby activating them and controlling the stereochemistry of the reaction. For example, primary α-amino amides have been shown to be effective organocatalysts in aldol (B89426) and Michael reactions. mdpi.com While the subject compound is not an α-amino amide, the general principle of amide-based catalysis through hydrogen bonding is relevant. The hydroxyl groups could also play a role in substrate activation and orientation.

The diol and diamide (B1670390) functionalities of "this compound" make it a potential multidentate ligand for complexing with transition metals. The oxygen and nitrogen atoms can act as donor sites, creating a chelate effect that stabilizes the metal center. Pyridinyl alcohols and diols, for instance, have been successfully used as ligands in transition metal-catalyzed reactions. nih.gov Similarly, bimetallic transition metal complexes with dihydroxy-functionalized ligands have been synthesized and investigated for their bioactive properties. researchgate.net

The catalytic activity of such metal complexes is highly dependent on the nature of the ligand and the metal center. These complexes could potentially be used in a variety of transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govorganic-chemistry.org

Advanced Materials and Polymer Science

The difunctional nature of "this compound" at both ends of the molecule makes it a prime candidate for applications in polymer science, both as a monomer for the synthesis of new polymers and as an agent for modifying existing ones.

"this compound" can be considered a functional monomer for the synthesis of polyamides and polyesters. The reaction of the diamide with dicarboxylic acids or their derivatives would lead to the formation of poly(amide-imide)s. mdpi.comresearchgate.net Similarly, the diol groups can react with dicarboxylic acids to form polyesters. The direct synthesis of polyamides from diols and diamines has been achieved through catalytic dehydrogenation, offering a cleaner synthetic route. nih.gov

The incorporation of the dihydroxypropyl groups into the polymer backbone would introduce hydrophilicity and provide sites for further modification or crosslinking. The synthesis of functional polyamides with gem-diazido units and their subsequent diversification through click chemistry highlights the potential for creating highly functionalized polymeric structures from specialized monomers. rsc.org

Table 1: Potential Polymerization Reactions Involving "this compound"

Monomer TypeCo-monomerResulting Polymer
DiamideDicarboxylic Acid/DerivativePoly(amide-imide)
DiolDicarboxylic Acid/DerivativePolyester
Diamide and DiolDiisocyanatePoly(urethane-amide)

The two hydroxyl groups in "this compound" allow it to act as a crosslinking agent for various polymer systems. Crosslinking is a crucial process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. youtube.com For example, it could be used to crosslink polymers containing carboxylic acid or isocyanate groups.

Furthermore, the compound could be grafted onto existing polymer chains to modify their properties. This post-polymerization modification is a powerful tool for introducing new functionalities into polymers. nih.gov For instance, grafting "this compound" onto a hydrophobic polymer could increase its hydrophilicity and biocompatibility. The use of natural compounds as cross-linking agents in the preparation of hydrogels is an area of growing interest, suggesting a potential role for dihydroxy-functionalized molecules in this field. nih.gov

Selective Extraction and Separation Technologies (e.g., metal ion extraction)

The functional groups within this compound also indicate its potential utility in the field of separation science, particularly for the selective extraction of metal ions from aqueous solutions. The efficacy of an extractant molecule is determined by its ability to form a stable complex with a target metal ion and facilitate its transfer from an aqueous phase to an immiscible organic phase.

The two amide groups in the molecule can act as effective ligands for a variety of metal ions. The oxygen and nitrogen atoms of the amide moieties possess lone pairs of electrons that can coordinate with metal cations, forming chelate complexes. The stability and selectivity of these complexes are influenced by factors such as the size of the metal ion, its charge density, and the geometric arrangement of the coordinating atoms in the ligand. Research on other N,N-disubstituted amides has demonstrated their capacity to extract actinide and lanthanide ions, suggesting that the amide functionality is well-suited for this purpose.

While empirical data for this compound is not available, the combination of strong metal-coordinating amide groups with solubility-modifying diol functionalities presents a compelling case for its investigation as a novel extractant in hydrometallurgical processes for metal recovery, purification, and waste treatment.

Future Research Directions and Emerging Paradigms

Development of Innovative and Sustainable Synthetic Routes

Currently, established and optimized synthetic routes for 2-(2,3-Dihydroxypropyl)propanediamide are not readily found in the public domain. Future research should prioritize the development of efficient and environmentally benign methods for its synthesis. A potential starting point could be the aminolysis of a suitable propanedioic acid derivative with 3-amino-1,2-propanediol (B146019).

Key research objectives in this area would include:

Exploration of diverse starting materials: Investigating various activated forms of propanedioic acid (e.g., esters, acid chlorides) to optimize reaction yields and purity.

Green chemistry approaches: Employing biocatalysis, such as the use of lipases or proteases, for the amidation reaction to enhance sustainability. The use of renewable feedstocks for the synthesis of both the propanediamide and dihydroxypropyl moieties should also be a central focus.

Process optimization: A systematic study of reaction conditions, including solvent systems, temperature, and catalysts, is necessary to develop a scalable and economically viable synthetic protocol.

A comparative analysis of different synthetic strategies could be presented in a data table, evaluating them based on criteria such as yield, purity, cost-effectiveness, and environmental impact.

Elucidation of Novel Reactivity and Reaction Mechanisms

The reactivity of this compound is largely unexplored. The presence of multiple functional groups—two amide linkages and two hydroxyl groups—suggests a rich and varied chemical reactivity. Future studies should aim to systematically investigate its behavior in a range of chemical transformations.

Potential areas of investigation include:

Reactions of the hydroxyl groups: Exploration of esterification, etherification, and oxidation reactions to create a library of new derivatives with potentially altered properties.

Reactions of the amide groups: Investigating the hydrolysis, reduction, and rearrangement reactions of the amide functionalities.

Intramolecular interactions: Studying the potential for intramolecular hydrogen bonding between the hydroxyl and amide groups and its influence on the compound's conformation and reactivity.

Understanding the underlying reaction mechanisms will be crucial. This can be achieved through a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling.

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the properties of molecules without the need for extensive experimental work. For a novel compound like this compound, computational modeling can provide invaluable insights and guide experimental design.

Future computational studies could focus on:

Conformational analysis: Determining the most stable three-dimensional structures of the molecule and understanding the influence of intramolecular hydrogen bonding.

Prediction of physicochemical properties: Calculating key properties such as solubility, lipophilicity (LogP), and electronic properties (e.g., HOMO-LUMO gap).

Modeling of reaction mechanisms: Simulating potential reaction pathways to understand transition states and predict reaction outcomes.

The results of these computational studies can be tabulated to provide a clear overview of the predicted properties of this compound and its potential derivatives.

Exploration of Structure-Function Relationships for Tailored Applications

A systematic investigation into the relationship between the molecular structure of this compound and its functional properties is essential for identifying potential applications. By synthesizing a series of derivatives with targeted modifications to the core structure, researchers can establish clear structure-activity relationships.

Key research questions to address include:

How does modification of the hydroxyl groups (e.g., through esterification with different chain lengths) affect properties such as solubility and thermal stability?

What is the impact of substituting the hydrogens on the amide nitrogens with various functional groups on the compound's ability to act as a chelating agent or participate in self-assembly?

Can the introduction of chiral centers in the propanediamide backbone lead to materials with interesting optical properties?

The findings from these studies can be summarized in a data table, linking specific structural features to observed functional properties.

Design of Next-Generation Smart Materials and Functional Systems

The presence of multiple hydrogen bond donors and acceptors in this compound makes it an intriguing candidate for the development of smart materials and functional systems. These materials could exhibit responsiveness to external stimuli such as pH, temperature, or the presence of specific ions.

Potential future research directions in this area include:

Hydrogel formation: Investigating the ability of this compound and its derivatives to form hydrogels through self-assembly, and exploring the properties and potential applications of these gels in areas such as drug delivery or tissue engineering.

Coordination polymers and metal-organic frameworks (MOFs): Exploring the use of this compound as a ligand for the construction of novel coordination polymers and MOFs with interesting porous structures and catalytic or sensing capabilities.

Stimuli-responsive materials: Designing and synthesizing derivatives that undergo a conformational change or a change in solubility in response to external triggers, leading to the development of sensors, actuators, or controlled-release systems.

The exploration of these research avenues will be instrumental in unlocking the full potential of this compound and establishing its place in the landscape of functional chemical compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(2,3-Dihydroxypropyl)propanediamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic amidation or condensation reactions. For example, nucleophilic substitution of 2,3-dihydroxypropylamine with propanediamide precursors under controlled pH (neutral to slightly acidic) and temperature (40–60°C) is a viable route. Solvent choice (e.g., DMF or aqueous ethanol) and catalyst selection (e.g., EDC/HOBt for amide coupling) are critical for yield optimization. Purification via column chromatography or recrystallization is recommended to achieve >95% purity. Parallel synthesis approaches, as seen in antiviral nucleoside derivatives, may enhance efficiency .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the dihydroxypropyl and propanediamide moieties. Infrared (IR) spectroscopy can validate amide (1650–1680 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For polymorph characterization, X-ray diffraction (XRD), as applied to propanediamide derivatives, resolves crystal packing and hydrogen-bonding networks .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : Perform pH-dependent solubility studies (pH 1–8) using shake-flask methods with HPLC quantification. Stability assays in simulated gastric/intestinal fluids (37°C, 24–48 hours) identify degradation pathways. Accelerated stability testing (40°C/75% RH) over 4–8 weeks, monitored via TLC or LC-MS, predicts shelf-life. Include antioxidants (e.g., BHT) or lyophilization to mitigate hydrolysis of the dihydroxypropyl group .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurity interference or bioassay variability. Isolate the compound from complex mixtures (e.g., via preparative HPLC) and validate purity (>99%) before retesting. Use orthogonal bioassays (e.g., enzyme inhibition, cell-based models like 3T3-L1 adipocytes) to confirm activity. Dose-response curves (IC₅₀/EC₅₀) and kinetic studies (e.g., kcat/Km for enzyme targets) provide mechanistic clarity. Cross-reference with structural analogs to identify critical functional groups .

Q. How can the propanediamide core be structurally modified to enhance target specificity in enzyme interaction studies?

  • Methodological Answer : Introduce substituents at the amide nitrogen or dihydroxypropyl chain to modulate steric/electronic effects. For example:

  • Hydrophobic groups (e.g., aryl or alkyl chains) improve membrane permeability.
  • Chelating moieties (e.g., carboxylates) enhance metal-binding capacity for metalloenzyme studies.
    Rational design using molecular docking (e.g., AutoDock Vina) and MD simulations predicts binding modes. Validate via SPR or ITC to quantify binding affinity and thermodynamics .

Q. What approaches are effective in characterizing polymorphic forms of this compound, and how do they impact bioactivity?

  • Methodological Answer : Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) identifies distinct crystal forms. Analyze using XRD, DSC (melting point variation), and Raman spectroscopy. Compare dissolution rates (USP apparatus) and bioavailability in vitro (Caco-2 permeability). Polymorph-dependent activity differences can be tested via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory studies) .

Q. How to design a study elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with phenotypic screening. For example:

  • CRISPR-Cas9 knockout libraries identify target pathways.
  • Activity-based protein profiling (ABPP) maps enzyme engagement.
  • Metabolomics (LC-MS/MS) tracks downstream metabolite changes.
    Validate findings with siRNA knockdown or overexpression models. Dose-time-response matrices distinguish primary vs. off-target effects .

Data Contradiction Analysis

  • Case Example : If antiadipogenic activity is observed in crude extracts but not in purified compound, investigate synergism with co-occurring metabolites (e.g., via fractionation and combinatorial testing). Use isotopic labeling (e.g., ¹³C-glucose) to trace metabolic flux changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.